molecular formula C9H5ClN2O2 B6143536 (E)-3-chloro-3-(3-nitrophenyl)prop-2-enenitrile CAS No. 1888390-55-3

(E)-3-chloro-3-(3-nitrophenyl)prop-2-enenitrile

Cat. No.: B6143536
CAS No.: 1888390-55-3
M. Wt: 208.60 g/mol
InChI Key: XMMPWCKVCAEKSD-RUDMXATFSA-N
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Description

(E)-3-chloro-3-(3-nitrophenyl)prop-2-enenitrile is an organic compound characterized by the presence of a chloro group, a nitrophenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-chloro-3-(3-nitrophenyl)prop-2-enenitrile typically involves the reaction of 3-nitrobenzaldehyde with chloroacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-chloro-3-(3-nitrophenyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-3-chloro-3-(3-nitrophenyl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-chloro-3-(3-nitrophenyl)prop-2-enenitrile involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the chloro and nitrile groups can engage in nucleophilic and electrophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(3,5-dimethyl-4-nitrophenyl)acrylonitrile
  • (E)-3-(4-aminophenyl)acrylonitrile
  • (E)-3-(4-methoxyphenyl)acrylonitrile

Uniqueness

(E)-3-chloro-3-(3-nitrophenyl)prop-2-enenitrile is unique due to the presence of both a chloro and a nitrophenyl group, which confer distinct reactivity and properties compared to other similar compounds. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

(E)-3-chloro-3-(3-nitrophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-9(4-5-11)7-2-1-3-8(6-7)12(13)14/h1-4,6H/b9-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMPWCKVCAEKSD-RUDMXATFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C(=C\C#N)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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